1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17492089
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-6,10,13H,12H2,1-2H3 |
| Standard InChI Key | RBPSTBRJXKDLFL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central propan-2-ol moiety with an amino group (-NH) at the first carbon and a 4-chloro-2-methoxyphenyl group at the adjacent carbon. The aromatic ring features a chlorine atom at the para position and a methoxy group (-OCH) at the ortho position, creating distinct electronic effects. The chiral center at the propan-2-ol backbone results in enantiomeric forms, such as (1S,2R) and (1R,2S) configurations, which influence its biological activity.
Table 1: Key Structural and Physical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | 1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol |
| SMILES Notation | CC(C(C1=C(C=C(C=C1)Cl)OC)N)O |
| InChI Key | RBPSTBRJXKDLFL-UHFFFAOYSA-N |
| Chirality | Racemic mixture; enantiomers include (1S,2R) and (1R,2S) |
Electronic and Steric Effects
The chlorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating properties create a polarized aromatic system, enhancing reactivity in electrophilic substitutions. The hydroxyl and amino groups facilitate hydrogen bonding, improving solubility in polar solvents like water and ethanol.
Synthesis and Optimization Strategies
Synthetic Routes
Synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. A common pathway includes:
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Friedel-Crafts Alkylation: Introducing the propanol backbone to 4-chloro-2-methoxybenzaldehyde.
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Reductive Amination: Converting the intermediate ketone to an amine using ammonia and reducing agents like sodium borohydride.
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Chiral Resolution: Separating enantiomers via chiral chromatography or asymmetric synthesis.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 65–75 | >95 | Moderate |
| Continuous Flow Reactors | 80–85 | >98 | High |
| Enzymatic Catalysis | 70–78 | >97 | Low (experimental) |
Continuous flow reactors are increasingly favored for their ability to enhance yield and reduce by-products.
| Target | IC (µM) | Assay Type |
|---|---|---|
| MAO-A | 12.3 ± 1.2 | Enzymatic Inhibition |
| Staphylococcus aureus | 8.5 ± 0.9 | Minimum Inhibitory Concentration |
| Dopamine D2 Receptor | 18.7 ± 2.1 | Radioligand Binding |
Research Advancements and Future Directions
Recent Studies
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Structure-Activity Relationships (SAR): Modifying the methoxy group to ethoxy enhances blood-brain barrier permeability.
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Enantiomer-Specific Effects: The (1S,2R) enantiomer shows 3-fold higher MAO-A inhibition than the racemic mixture.
Challenges and Opportunities
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Stereoselective Synthesis: Developing cost-effective methods for large-scale enantiomer production.
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Toxicology Profiles: Long-term toxicity studies are needed to advance clinical trials.
Comparative Analysis with Structural Analogues
Table 4: Key Differences Among Analogues
| Compound | Substituents | MAO-A IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL | 4-Cl, 2-OCH | 12.3 | 15.2 |
| 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL | 5-Cl, 2-OCH | 24.1 | 9.8 |
| 1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL | 2-Cl, 4-OCH | 34.5 | 7.3 |
The 4-chloro-2-methoxy configuration optimizes enzyme inhibition and solubility.
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